The synthesis of FTO-IN-7d involves several key steps, beginning with the condensation of potassium cyanide, glyoxal bisulfite addition products, and aryl aldehydes. The process includes acetylation or sulfonylation reactions to yield various intermediates. For instance, acetylation with acetic anhydride results in O-acetyl products, while reactions with sulfonyl chlorides lead to O- and N-sulfonylation products. The specific synthesis of FTO-IN-7d was achieved through a reaction involving 5-amino-4-hydroxy-2-(4-chlorophenyl)-furan-3-one under nitrogen gas conditions, followed by treatment with appropriate sulfonylation reagents in dry tetrahydrofuran .
For large-scale production, methods would need to be adapted from laboratory settings to industrial reactors, optimizing conditions for yield and purity while ensuring compliance with safety standards.
FTO-IN-7d exhibits a complex molecular structure characterized by a dihydroxyfuran moiety that plays a crucial role in chelating iron within the active site of FTO. The compound's conformation is critical for its inhibitory activity, as it forms hydrogen bonds with key residues in the FTO active site. The binding model suggests that the sulfonamide oxygens interact with arginine residues, while additional interactions stabilize the inhibitor within the enzyme's active site .
FTO-IN-7d can undergo various chemical reactions including:
The specific reagents used for these reactions can include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The outcomes of these reactions depend on the reagents and conditions employed. For example, oxidation could yield oxidized derivatives of FTO-IN-7d, while reduction may produce different reduced forms.
FTO-IN-7d functions by selectively inhibiting the FTO enzyme, which demethylates N6-methyladenosine residues in RNA. This inhibition leads to an increase in m6A levels within mRNA, which can affect RNA stability and translation. The mechanism involves direct binding to the FTO active site, disrupting its normal function and altering RNA metabolism .
FTO-IN-7d is typically characterized by its solid state at room temperature, with specific melting points and solubility profiles depending on the solvent used for crystallization.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its reactivity profile allows it to participate in various chemical transformations relevant to its function as an inhibitor .
FTO-IN-7d has significant applications in scientific research:
Fat mass and obesity-associated protein (FTO) belongs to the Fe²⁺- and 2-oxoglutarate (2OG)-dependent AlkB dioxygenase family. Structurally, FTO comprises two critical domains: an N-terminal catalytic domain (residues 32-326) housing a double-stranded β-helix "jelly-roll" motif that coordinates catalytic metal ions, and a C-terminal domain (residues 327-498) dominated by α-helices that stabilizes the catalytic domain through inter-domain interactions. Mutations disrupting this interaction (e.g., F114D or C392D) significantly impair FTO activity [2] [6]. The protein includes an extra loop structure absent in other AlkB homologs, which sterically blocks double-stranded nucleic acid binding, conferring selectivity for single-stranded substrates [2]. FTO localizes to both nucleus and cytoplasm, potentially shuttling via exportin 2 (XPO2)-mediated transport [3].
FTO was the first identified RNA N⁶-methyladenosine (m⁶A) demethylase, catalyzing oxidative demethylation in a stepwise manner: m⁶A → N⁶-hydroxymethyladenosine (hm⁶A) → N⁶-formyladenosine (f⁶A) [9]. Its substrate profile extends beyond m⁶A in mRNA to include:
FTO’s enzymatic activity directly influences RNA metabolism by modulating mRNA stability, splicing, translation efficiency, and microRNA processing. For example, FTO-mediated demethylation of LINE1 RNA regulates chromatin accessibility and gene transcription in embryonic stem cells [3] [9].
Genome-wide association studies (GWAS) robustly link FTO intronic variants (e.g., rs9939609) to elevated body mass index (BMI) and obesity risk. Carriers of homozygous risk alleles exhibit:
Mechanistically, obesity-risk alleles disrupt CUX1 transcription factor binding, reducing RPGRIP1L expression—a ciliary protein critical for leptin receptor trafficking. This attenuates satiety signaling and promotes hyperphagia [9] [4].
FTO is overexpressed in multiple cancers and drives oncogenesis through m⁶A-dependent mRNA stabilization:
Table 1: FTO Dysregulation in Human Cancers
Cancer Type | Target mRNA | Oncogenic Effect | Clinical Correlation |
---|---|---|---|
Acute Myeloid Leukemia | ASB2, RARA | Blocks differentiation | Chemoresistance |
Gastric Cancer | MYC, Caveolin-1 | Promotes proliferation/metastasis | Liver metastasis, poor survival |
Colorectal Cancer | G6PD, PARP1 | Enhances chemoresistance | Reduced patient survival |
Hepatocellular Carcinoma | PKM2, NANOG | Increases glycolysis/stemness | Tumor progression |
In gastric cancer, FTO upregulation enhances Caveolin-1 mRNA decay via m⁶A demethylation, activating mitochondrial fission and metabolic reprogramming to support metastasis [7] [10]. Similarly, FTO stabilizes MYC transcripts in gastric cancer and c-MYC in pancreatic cancer, amplifying oncogenic signaling [7] [3].
FTO is highly expressed in the brain—particularly the prefrontal cortex, hippocampus, and midbrain dopaminergic regions—where it regulates neurodevelopment and cognitive functions:
Notably, FTO variants linked to obesity (e.g., rs1421085) alter binding sites for FOXP1—a transcription factor critical for prenatal brain development—suggesting neurodevelopmental origins for metabolic phenotypes [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1